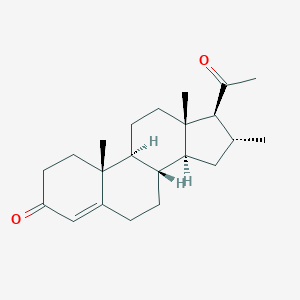

Pregn-4-ene-3,20-dione, 16alpha-methyl-

Description

Context within Synthetic Progestin Research

The development of 16α-methylprogesterone is situated within the broader scientific endeavor to create synthetic forms of progesterone (B1679170), known as progestins. asu.eduresearchgate.net This field of research gained significant momentum in the mid-20th century, driven by the desire to overcome the limitations of natural progesterone, which was difficult to obtain in large quantities and had poor oral bioavailability. pbs.org

The 1940s and 1950s were a pivotal period for steroid chemistry. asu.edu A significant breakthrough was the discovery by Russell Marker in 1943 that progesterone could be synthesized in large quantities from diosgenin, a steroid found in Mexican yams. asu.edu This development established a foundation for the large-scale production of synthetic steroids. asu.edu Subsequently, in the 1950s, chemists like Carl Djerassi and Frank Colton successfully synthesized the first orally active progestins, norethindrone (B1679910) and norethynodrel, respectively. asu.edu

The synthesis of compounds like 16α-methylprogesterone represents a continuation of this research trajectory. ontosight.ai Scientists have systematically modified the basic steroid structure to investigate how these changes affect biological activity—a field known as structure-activity relationship (SAR) studies. ontosight.ainih.gov Modifications at various positions on the steroid nucleus, including the 16α-position, have been explored to enhance progestational activity or alter other pharmacological properties. uomustansiriyah.edu.iq The addition of a methyl group, as seen in 16α-methylprogesterone, is a common strategy in steroid drug design aimed at influencing the molecule's potency and metabolism. ontosight.aiontosight.ai

Historical Perspectives in Steroid Chemistry

The history of steroid chemistry is marked by a quest to first isolate and identify natural hormones and then to synthesize them and their analogues in the laboratory. The journey to understanding and manipulating progesterone is a key chapter in this history. The natural hormone progesterone was first isolated in 1934 by four independent research teams. nih.gov Its formal name was established in 1935. nih.gov

Early therapeutic use of progesterone was hampered by the high cost and difficulty of extracting it from animal sources. pbs.org The work of Russell Marker in the 1940s, which enabled the synthesis of progesterone from plant-derived diosgenin, was a revolutionary step that made steroid production economically viable. pbs.org This laid the groundwork for pharmaceutical companies like Syntex to become major centers for hormone research and production. asu.edu

The synthesis of 17α-methylprogesterone in 1949 demonstrated that modifications to the progesterone molecule could yield compounds with altered, and in some cases improved, progestogenic activity. wikipedia.org This discovery spurred further interest in 17α-substituted derivatives, leading to the development of other significant progestins. wikipedia.org The creation of 16α-methylprogesterone is part of this legacy of chemical innovation, where the systematic modification of the steroid backbone has been a central theme in the development of new therapeutic agents. ontosight.aiontosight.ai

Classification and Nomenclature within Pregnane (B1235032) Steroids

The systematic name, Pregn-4-ene-3,20-dione, 16alpha-methyl-, precisely describes the chemical structure of the compound according to the established rules of steroid nomenclature. This nomenclature is based on the parent hydrocarbon structure, pregnane. ontosight.aiwikipedia.org

Pregnanes are C21 steroids, meaning they have a carbon skeleton consisting of 21 carbon atoms. wikipedia.org The core structure is a tetracyclic system of four fused rings, lettered A, B, C, and D. ontosight.ai The nomenclature provides specific information about the molecule's features:

Pregn : This indicates that the compound is a derivative of the pregnane steroid family, which includes progesterone. ontosight.aiwikipedia.org

-4-ene : This part of the name specifies the location of a double bond. In this case, it is between carbon atoms 4 and 5 in the A ring. wikipedia.org

-3,20-dione : This indicates the presence of two ketone functional groups (C=O) at carbon positions 3 and 20. sigmaaldrich.com

16alpha-methyl- : This denotes that a methyl group (-CH3) is attached to the 16th carbon atom. The "alpha" (α) designation specifies the stereochemistry of this substituent, indicating that it projects below the plane of the steroid ring system. iupac.org

This systematic naming convention allows chemists to deduce the exact two-dimensional structure and three-dimensional orientation of the atoms within the molecule. 16α-methylprogesterone is thus classified as a synthetic pregnene steroid derivative. wikipedia.org

The Synthetic Landscape of 16α-Methylprogesterone: A Focus on Chemical Synthesis and Derivatization

Pregn-4-ene-3,20-dione, 16alpha-methyl- , chemically known as 16α-methylprogesterone, is a synthetic progestin that has been a subject of interest in medicinal chemistry. Its synthesis and the preparation of its derivatives are crucial for exploring its biological activities and for use in various research applications. This article delves into the chemical synthesis and derivatization strategies for this specific steroid, focusing on the introduction of the key 16α-methyl group, its synthesis from steroidal precursors, and the preparation of labeled derivatives for analytical and research purposes.

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYRDDFNMDZIIP-SMWISZJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432040 | |

| Record name | 16amethylprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-79-8 | |

| Record name | 16amethylprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Receptor Biology

Progesterone (B1679170) Receptor Binding Mechanisms

The effects of 16α-methylprogesterone are initiated by its binding to progesterone receptors (PR), which exist in different forms and cellular locations.

Interaction with Nuclear Progesterone Receptors (nPRs)

Nuclear progesterone receptors are ligand-activated transcription factors that directly regulate gene expression. nih.gov Like the endogenous hormone progesterone, 16α-methylprogesterone is expected to bind to the ligand-binding domain (LBD) of nPRs located in the cell's cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its activation.

Structural studies on related compounds provide insight into the specific impact of the 16α-methyl group. The addition of a substituent at the 16α position can alter the way the steroid backbone fits within the LBD. nih.gov Research on other 16α-substituted progestins has shown that this modification can cause an "induced fit" in the receptor pocket, particularly affecting the positioning of key amino acids like Trp755 and Met909. nih.gov This altered binding mode is crucial as it influences the final conformational state of the receptor, which in turn determines the receptor's subsequent interactions with co-regulator proteins and DNA. nih.gov

Interaction with Membrane Progesterone Receptors (mPRs)

In addition to nPRs, progesterone and its analogs can interact with membrane-bound progesterone receptors (mPRs). wikipedia.org These receptors belong to the progestin and adipoQ receptor (PAQR) family and mediate rapid, non-genomic signaling cascades through the activation of G-proteins. nih.govmdpi.com The physiological roles of mPRs are diverse, involving reproductive tissues, the neuroendocrine system, and more. wikipedia.org

Binding Affinity and Selectivity for Receptor Isoforms (e.g., hPR-A, hPR-B)

The human progesterone receptor exists as two main isoforms, hPR-A and hPR-B, transcribed from the same gene. nih.gov These isoforms have distinct transcriptional activities and physiological roles. nih.gov While hPR-B generally functions as a stronger transcriptional activator, hPR-A can act as a repressor of hPR-B and other steroid receptors. nih.govnih.gov

Specific binding affinity data (such as Kd or IC50 values) for 16α-methylprogesterone at the hPR-A and hPR-B isoforms are not extensively detailed in published research. Studies on structurally related compounds, such as 6α-methyl-16α,17α-cyclohexanoprogesterone, have indicated that modifications at the 16α position can result in a lower binding affinity for the progesterone receptor compared to progesterone itself. nih.gov However, without direct comparative studies, the precise affinity and isoform selectivity of 16α-methylprogesterone remain undetermined.

Agonist and Antagonist Activities at Receptors

The functional outcome of a ligand binding to a progesterone receptor can range from full activation (agonism) to complete blockage (antagonism). Some compounds exhibit a mixed profile, acting as partial agonists.

Research has shown that the 16α-substitution is a key structural feature that can modulate the functional activity of a progestin. nih.govresearchgate.net Studies involving 16α-substituted analogs of the PR antagonist RU486 revealed that this modification induces a unique receptor conformation. researchgate.net This conformational change results in a compound that does not act as a pure antagonist but instead displays partial agonist activity. nih.govresearchgate.net This "mixed-profile" activity is believed to stem from the altered interaction between the ligand and the receptor's LBD, which leads to an intermediate state of interaction with cellular co-activators and co-repressors. nih.gov Based on these findings, 16α-methylprogesterone is predicted to function as a mixed agonist/antagonist at the progesterone receptor.

| Receptor | Predicted Activity | Structural Basis |

|---|---|---|

| Progesterone Receptor (PR) | Mixed Agonist/Antagonist (Partial Agonist) | The 16α-substitution induces a unique receptor conformation, altering interactions with co-regulators. nih.govresearchgate.net |

Mechanisms of Receptor-Mediated Gene Regulation

Once activated by a ligand like 16α-methylprogesterone, the nuclear progesterone receptor modulates the transcription of target genes through several mechanisms. duke.edu

Direct DNA Binding: The receptor-ligand complex can bind directly to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby activating or repressing transcription. nih.gov

Tethering: The receptor can regulate gene expression without binding directly to DNA. Instead, it can "tether" to other DNA-bound transcription factors, such as NF-κB or AP-1, and modify their activity. nih.gov

The specific set of genes regulated by 16α-methylprogesterone has not been fully elucidated. However, its predicted mixed agonist/antagonist profile suggests that it would regulate a unique constellation of genes compared to either a full agonist like progesterone or a full antagonist. This differential gene regulation would underlie its specific physiological effects. For instance, progestins can trigger the recruitment of chromatin remodeling complexes to target genes, a process that would be uniquely influenced by the specific conformation induced by 16α-methylprogesterone. nih.govnih.gov

Cross-Reactivity and Interactions with Other Steroid Receptors

Glucocorticoid Receptor (GR) Binding and Activity

The structural characteristics of Pregn-4-ene-3,20-dione, 16alpha-methyl-, particularly the presence of the 16alpha-methyl group, are anticipated to influence its interaction with the glucocorticoid receptor. While direct quantitative binding data for this specific compound is not extensively documented in publicly available research, the scientific literature on related compounds allows for an informed discussion of its likely properties.

Progestins, as a class, are known to exhibit a degree of cross-reactivity with the glucocorticoid receptor due to structural similarities in the ligand-binding domains of these nuclear receptors. The binding of a progestin to the GR can elicit a range of responses, from agonistic (mimicking the action of natural glucocorticoids) to antagonistic (blocking the action of natural glucocorticoids), or even partial agonist/antagonist activity.

The introduction of a methyl group at the 16-alpha position of the pregnane (B1235032) backbone is a common structural modification in synthetic steroids. This alteration is known to modulate receptor binding and functional activity. In the context of glucocorticoids, 16-alpha methylation has been shown to enhance anti-inflammatory potency while minimizing mineralocorticoid side effects. While the primary affinity of Pregn-4-ene-3,20-dione, 16alpha-methyl- is for the progesterone receptor, its potential interaction with the GR is a significant aspect of its molecular profile.

Comparative Receptor Binding Profiles with Related Progestins

To understand the glucocorticoid receptor interaction of Pregn-4-ene-3,20-dione, 16alpha-methyl- in a broader context, it is useful to compare its likely binding profile with that of other well-characterized progestins. The relative binding affinity (RBA) of various progestins for the glucocorticoid receptor has been determined in numerous studies, typically using a potent synthetic glucocorticoid like dexamethasone (B1670325) as the reference compound (RBA = 100%).

Research has shown that the affinity of progestins for the GR can vary significantly based on their chemical structure. For example, medroxyprogesterone (B1676146) acetate (B1210297) and megestrol (B1676162) acetate, which are also pregnane derivatives, exhibit considerable binding affinity for the GR. nih.gov In contrast, progestins derived from 19-nortestosterone, such as norethisterone, generally show negligible binding to the GR. nih.gov

The following interactive table summarizes the reported relative binding affinities of several key progestins for the glucocorticoid receptor, providing a framework for understanding the potential GR-mediated effects of synthetic progestins.

| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor (%) | Reference Compound |

|---|---|---|

| Dexamethasone | 100 | - |

| Megestrol Acetate | 46 | Dexamethasone |

| Medroxyprogesterone Acetate | 42 | Dexamethasone |

| Progesterone | 10 | Dexamethasone |

| Etonogestrel | 14 | Dexamethasone |

| Gestodene | 27 | Dexamethasone |

| Norethisterone | 0 | Dexamethasone |

| Levonorgestrel | 1 | Dexamethasone |

| Norgestimate | 1 | Dexamethasone |

Data sourced from multiple studies. nih.govwikipedia.org The RBA values are approximate and can vary depending on the experimental conditions.

Metabolism and Biotransformation Pathways

In Vitro Metabolic Investigations

In vitro studies using human liver microsomes and recombinant enzymes have been pivotal in elucidating the metabolic pathways of progestins. These investigations allow for the precise identification of the enzymatic reactions and the enzymes responsible for them.

Hydroxylation is the principal metabolic route for Pregn-4-ene-3,20-dione, 16alpha-methyl-. This process involves the addition of hydroxyl (-OH) groups to the steroid nucleus at various positions.

17α-Hydroxylation: Drawing parallels from progesterone (B1679170), 17α-hydroxylation is a probable metabolic pathway. The enzyme CYP17A1 is known to catalyze the 17α-hydroxylation of progesterone. nih.govnih.gov It is therefore anticipated that Pregn-4-ene-3,20-dione, 16alpha-methyl- also serves as a substrate for this enzyme, leading to the formation of 17α-hydroxy-16α-methylprogesterone.

Other Hydroxylation Sites: The metabolism of the structurally related compound medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is almost exclusively handled by CYP3A4, leading to various hydroxylated metabolites. aacrjournals.orgnih.govresearchgate.net Studies on MPA have identified 1β, 2β, and 6β as major hydroxylation sites. researchgate.net Based on this, it is highly probable that the metabolism of Pregn-4-ene-3,20-dione, 16alpha-methyl- also yields 1β-, 2β-, and 6β-hydroxylated metabolites.

Blocked 16α-Hydroxylation: For the parent compound, progesterone, human CYP17A1 exhibits both 17α- and 16α-hydroxylase activity, with approximately 20% of the product being 16α-hydroxyprogesterone. nih.gov However, in Pregn-4-ene-3,20-dione, 16alpha-methyl-, the presence of the methyl group at the 16α-position sterically hinders and prevents enzymatic hydroxylation at this site.

| Pathway | Predicted Metabolite | Key Enzyme (Inferred) | Basis of Inference |

|---|---|---|---|

| 17α-Hydroxylation | 17α-hydroxy-16α-methylprogesterone | CYP17A1 | Known activity on progesterone. nih.govnih.gov |

| 6β-Hydroxylation | 6β-hydroxy-16α-methylprogesterone | CYP3A4 | Major pathway for progesterone and MPA. aacrjournals.orgresearchgate.net |

| 2β-Hydroxylation | 2β-hydroxy-16α-methylprogesterone | CYP3A4 | Identified pathway for MPA. researchgate.net |

| 1β-Hydroxylation | 1β-hydroxy-16α-methylprogesterone | CYP3A4 | Identified pathway for MPA. researchgate.net |

The conversion of C21 steroids (progestins) to C19 steroids (androgens) requires the cleavage of the C17-C20 side chain, a reaction known as the 17,20-lyase activity. This reaction is also catalyzed by CYP17A1. However, studies on progesterone have shown that the human enzyme possesses very low 17,20-lyase activity towards Δ4-steroids. nih.govnih.gov Consequently, progesterone is not efficiently converted into androgens. nih.gov It is therefore highly unlikely that Pregn-4-ene-3,20-dione, 16alpha-methyl- undergoes significant side-chain cleavage.

Information regarding the hydrolytic metabolism of specific derivatives of Pregn-4-ene-3,20-dione, 16alpha-methyl-, such as 21-O-acyl or 16-methoxycarbonyl derivatives, is not available in published literature. While hydrolysis of acetate esters is a known metabolic pathway for compounds like medroxyprogesterone acetate, it is not the primary route of its biotransformation. researchgate.netdrugbank.com

Enzymes Involved in Biotransformation

The biotransformation of Pregn-4-ene-3,20-dione, 16alpha-methyl- is mediated by a specific subset of enzymes belonging to the cytochrome P450 superfamily.

CYP17A1: This enzyme plays a crucial dual role in steroidogenesis, catalyzing both 17α-hydroxylation and the subsequent 17,20-lyase reaction. nih.gov While its lyase activity on progesterone and its derivatives is low, its 17α-hydroxylase activity is significant. nih.gov Therefore, CYP17A1 is expected to be involved in the production of a 17α-hydroxylated metabolite of Pregn-4-ene-3,20-dione, 16alpha-methyl-.

Identification and Characterization of Metabolites

While specific analytical studies identifying the full range of metabolites for Pregn-4-ene-3,20-dione, 16alpha-methyl- have not been published, a profile of likely metabolites can be constructed based on the known enzymatic pathways. The primary metabolites are expected to be monohydroxylated and dihydroxylated products.

The principal predicted metabolites include:

17α-hydroxy-16α-methylprogesterone

6β-hydroxy-16α-methylprogesterone

2β-hydroxy-16α-methylprogesterone

1β-hydroxy-16α-methylprogesterone

Further metabolism could lead to dihydroxylated species, such as 2β,6β-dihydroxy-16α-methylprogesterone, similar to what has been observed for MPA. researchgate.net These hydroxylated metabolites are subsequently conjugated, typically with glucuronic acid, to form more water-soluble compounds that can be readily excreted. pfizermedical.com

| Metabolite Name | Metabolic Pathway | Primary Enzyme |

|---|---|---|

| 17α-hydroxy-16α-methylpregn-4-ene-3,20-dione | 17α-Hydroxylation | CYP17A1 |

| 6β-hydroxy-16α-methylpregn-4-ene-3,20-dione | 6β-Hydroxylation | CYP3A4 |

| 2β-hydroxy-16α-methylpregn-4-ene-3,20-dione | 2β-Hydroxylation | CYP3A4 |

| 1β-hydroxy-16α-methylpregn-4-ene-3,20-dione | 1β-Hydroxylation | CYP3A4 |

Structural Elucidation of Metabolic Products

While specific metabolic products of 16α-methylprogesterone are not extensively detailed in the available literature, the metabolism of the parent compound, progesterone, provides a relevant model. Progesterone undergoes hydroxylation at various positions, including 16α-hydroxylation, which is a known metabolic pathway in human fetal liver microsomes. For other progestins, hydroxylation is a primary metabolic step. For instance, a hydroxylated metabolite of 6α-methylprogesterone, a structural analog, has been identified in mouse kidney nuclei, suggesting that hydroxylation is a likely biotransformation pathway for methyl-substituted progesterones nih.gov. However, the precise structure and position of hydroxyl groups on the 16α-methylprogesterone molecule post-metabolism require further specific investigation.

Detection of Conjugated Metabolites (e.g., sulfate conjugates)

Following Phase I metabolism, progestins and their metabolites are typically conjugated to form more water-soluble products for excretion. The most common forms of conjugation are glucuronidation and sulfation, which occur at hydroxyl groups on the steroid molecule nih.gov. These reactions create glucuronide and sulfate conjugates that are readily eliminated through urine and feces nih.govdrugbank.com. While this is a general pathway for progestin elimination, specific sulfate or glucuronide conjugates of 16α-methylprogesterone have not been explicitly identified in the reviewed scientific literature.

Comparative Metabolic Studies Across Species and Tissues

The rate and pathway of steroid metabolism can vary significantly between different species and even between different tissues within the same organism.

Metabolism in Liver Microsomal Fractions (e.g., human, equine)

The liver is the primary site of steroid metabolism. Studies using liver microsomes—vesicles of the endoplasmic reticulum containing metabolic enzymes—are crucial for understanding these pathways.

Research on the parent compound, progesterone, in hepatic microsomes from humans, monkeys, dogs, and rats has identified common metabolic products such as 6β-, 15α-, 16α-, and 21-hydroxyprogesterone nih.gov. This indicates that the enzymatic machinery for progesterone hydroxylation is present across these species, although the specific rates and primary sites of hydroxylation can differ nih.gov. For example, 16α-hydroxylation of progesterone is a documented activity in human fetal liver microsomes nih.gov.

While studies on homogenized horse liver have been used to investigate the metabolism of other steroids, specific data on the metabolic profile of 16α-methylprogesterone in either human or equine liver microsomes is not available in the current body of literature researchgate.net.

Metabolic Stability of Pregn-4-ene-3,20-dione, 16alpha-methyl- and Analogs

Metabolic stability refers to the susceptibility of a compound to biotransformation. It is a key parameter in drug design, influencing the compound's half-life and duration of action. This is often assessed in vitro by incubating the compound with liver microsomes and measuring its rate of disappearance over time frontiersin.org.

The introduction of a methyl group, such as in 16α-methylprogesterone, is a common strategy in medicinal chemistry intended to increase metabolic stability by sterically hindering enzymatic attack at or near the site of substitution. This can protect the molecule from degradation by metabolic enzymes like cytochrome P450s. While this principle is well-established, specific quantitative data on the metabolic stability, such as the in vitro half-life or intrinsic clearance of 16α-methylprogesterone, is not available in the reviewed scientific literature. Comparative studies with its parent compound, progesterone, or other analogs would be necessary to quantify the impact of the 16α-methyl group on its metabolic rate.

Advanced Research Methodologies in Steroid Chemistry and Biology

Analytical and Characterization Techniques

The precise characterization of Pregn-4-ene-3,20-dione, 16alpha-methyl- relies on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's atomic structure, mass, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the steroid backbone. Key resonances would include a singlet for the C4 vinyl proton, singlets for the angular methyl groups at C18 and C19, and a singlet for the acetyl methyl group at C21. The introduction of the 16α-methyl group would add a doublet in the aliphatic region, and the C16 proton would appear as a multiplet, its chemical shift and coupling pattern being diagnostic of the α-configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 16α-methylprogesterone would be expected to show 22 distinct signals. Key signals include those for the two carbonyl carbons (C3 and C20), the olefinic carbons of the α,β-unsaturated ketone system (C4 and C5), and the numerous sp³-hybridized carbons of the steroid nucleus. The signal for the C16 carbon would be shifted downfield compared to progesterone (B1679170) due to the alpha effect of the methyl substituent, and a new signal for the 16α-methyl carbon would appear in the upfield (aliphatic) region of the spectrum. hmdb.cachemicalbook.com

Expected ¹³C NMR Chemical Shifts for Key Carbons Data are estimated based on progesterone spectra and substituent effects.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~199.5 |

| C4 | ~124.0 |

| C5 | ~171.0 |

| C16 | ~50-55 |

| C18 | ~13.5 |

| C19 | ~17.5 |

| C20 | ~209.5 |

| C21 | ~31.5 |

| 16α-CH₃ | ~15-20 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of 16α-methylprogesterone. High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the molecular formula.

The compound's molecular formula is C₂₂H₃₂O₂. HRMS analysis would confirm this by providing an exact mass measurement that corresponds to this composition. The expected fragmentation pattern in MS would be similar to that of progesterone, involving characteristic losses of the acetyl group (CH₃CO) and parts of the steroid D-ring.

High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₂O₂ |

| Average Mass | 328.496 Da |

| Monoisotopic Mass | 328.24023 Da |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 16α-methylprogesterone would be dominated by the absorption bands of its ketone groups. nist.gov

Key expected absorption bands include:

~1705 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the C20 acetyl ketone.

~1665 cm⁻¹: A strong absorption for the C=O stretching vibration of the α,β-unsaturated ketone at C3.

~1615 cm⁻¹: A medium-intensity absorption for the C=C stretching vibration of the enone system.

~2850-2960 cm⁻¹: Multiple absorptions corresponding to the C-H stretching vibrations of the aliphatic backbone.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like steroids. For the analysis of progestins, derivatization is often employed to improve thermal stability and chromatographic peak shape. A common procedure involves converting the ketone groups into more volatile oxime derivatives.

The sample would be derivatized and then injected into the gas chromatograph. The compound would be separated from other components on a capillary column (e.g., a low-polarity phenyl-methylpolysiloxane phase) based on its boiling point and interaction with the stationary phase. The eluted compound would then enter the mass spectrometer, where it is ionized and fragmented to produce a characteristic mass spectrum for identification. Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions.

Liquid Chromatography-Mass Spectrometry (LC/HRMS)

Liquid chromatography-mass spectrometry, particularly using a high-resolution mass spectrometer (LC/HRMS), is a highly sensitive and specific method for the analysis of steroids in complex matrices. This technique does not typically require derivatization.

A common approach involves reversed-phase high-performance liquid chromatography (HPLC) coupled to an electrospray ionization (ESI) source. The separation is achieved on a C18 or C8 column with a mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a small amount of formic acid to improve ionization. The ESI source generates protonated molecules ([M+H]⁺), which are then analyzed by the mass spectrometer to confirm identity and provide accurate quantification.

Typical LC-MS/MS Parameters for Progestin Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Tandem MS (MS/MS) or High Resolution MS (HRMS) |

| Monitored Transition | [M+H]⁺ → specific fragment ions |

Biological Assay Systems

To characterize the biological activity of 16α-methylprogesterone as a progestin, various in vitro biological assay systems are employed. These assays are designed to measure the compound's ability to bind to and activate the progesterone receptor (PR).

The primary mechanism of progestins involves binding to and activating nuclear progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors. wikipedia.org Upon activation, the receptor complex modulates the transcription of target genes.

Receptor Binding Assays: These assays quantify the affinity of a compound for the progesterone receptor. A common format is a competitive binding assay where the test compound (16α-methylprogesterone) competes with a high-affinity radiolabeled or fluorescently labeled progestin for binding to a preparation of the PR ligand-binding domain (LBD). nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Reporter Gene Assays: These cell-based assays measure the functional ability of a compound to activate the progesterone receptor and initiate gene transcription. Mammalian cells are engineered to express the human progesterone receptor and a reporter gene (such as luciferase) that is under the control of a progesterone-responsive promoter element. nih.gov When a PR agonist like 16α-methylprogesterone binds to and activates the receptor in these cells, it drives the expression of the luciferase enzyme. The resulting light output is measured and is proportional to the level of PR activation. These assays are used to determine a compound's potency (EC50, the concentration required for 50% of the maximal response) and efficacy (the maximal level of activation compared to a reference agonist like progesterone). nih.gov

The use of these advanced analytical and biological methodologies is indispensable for the comprehensive scientific investigation of Pregn-4-ene-3,20-dione, 16alpha-methyl-, ensuring its unambiguous identification and the precise characterization of its progestational activity.

In Vitro Bioassays for Activity Assessment

In vitro bioassays are fundamental in determining the biological activity of a steroid by observing its effects on whole cells or tissues in a controlled laboratory setting. These assays can reveal a compound's agonistic or antagonistic properties and provide a measure of its potency. For progestogenic compounds like 16α-methylprogesterone, a common in vitro bioassay involves the use of cell lines that are responsive to progestins, such as breast cancer cell lines (e.g., T47D) that endogenously express the progesterone receptor.

| Concentration (nM) | Luciferase Activity (Relative Light Units) |

|---|---|

| 0.01 | 150 |

| 0.1 | 800 |

| 1 | 5500 |

| 10 | 12000 |

| 100 | 15000 |

| 1000 | 15500 |

Receptor Binding Assays (e.g., using rat progesterone receptors)

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of 16α-methylprogesterone, its binding affinity to the progesterone receptor (PR) is a key determinant of its biological activity. These assays are typically performed using a competitive binding format.

A common method involves incubating a preparation of progesterone receptors, often isolated from the uteri of estrogen-primed rats, with a radiolabeled progestin (e.g., ³H-progesterone) and varying concentrations of the unlabeled test compound (16α-methylprogesterone). The amount of radiolabeled ligand that is displaced by the test compound is then measured. This allows for the calculation of the inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. From the IC50, the binding affinity (Ki) can be determined. Studies on related 16α,17α-cycloalkane derivatives of progesterone have demonstrated their ability to bind to proteins in rat serum, which can influence their bioavailability and activity. nih.gov Similarly, 16α,17α-cyclopropanoprogesterone has been shown to specifically bind to rat uterus progesterone receptors with an affinity comparable to progesterone itself. researchgate.net

| Concentration of Unlabeled Ligand (nM) | % Specific Binding of Radiolabeled Ligand |

|---|---|

| 0.1 | 95 |

| 1 | 80 |

| 10 | 50 |

| 100 | 20 |

| 1000 | 5 |

Cellular Assays for Functional Activity (e.g., adenylyl cyclase stimulation)

Cellular assays are employed to investigate the functional consequences of receptor binding. While the classical mechanism of progesterone action is through the nuclear progesterone receptor leading to changes in gene transcription, progestins can also elicit rapid, non-genomic effects. One such pathway involves the modulation of intracellular signaling cascades, including the adenylyl cyclase system.

In the context of 16α-methylprogesterone, a cellular assay could be designed to measure its effect on adenylyl cyclase activity in a relevant cell type, such as myometrial cells. Progesterone has been shown to influence the coupling of adrenergic receptors to adenylyl cyclase in the myometrium. nih.gov To assess the functional activity of 16α-methylprogesterone, cells could be treated with the compound, and the subsequent production of cyclic AMP (cAMP), the product of adenylyl cyclase, would be quantified. An increase or decrease in cAMP levels in response to 16α-methylprogesterone would indicate its ability to modulate this signaling pathway.

| Treatment | cAMP Concentration (pmol/mg protein) |

|---|---|

| Control | 10.2 |

| Forskolin (Adenylyl Cyclase Activator) | 85.5 |

| Progesterone Analog (10 nM) | 8.1 |

| Progesterone Analog (100 nM) | 6.5 |

Computational Chemistry and Bioinformatics Tools

Computational approaches have become indispensable in modern drug discovery and development, offering insights into the molecular interactions and structure-activity relationships of compounds like 16α-methylprogesterone.

Molecular Dynamics Simulations (Implicit)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of 16α-methylprogesterone, MD simulations can provide a detailed understanding of its interaction with the progesterone receptor. These simulations can reveal the dynamic behavior of the ligand-receptor complex, including conformational changes in the receptor upon ligand binding. nih.govplos.org

Implicit solvent models are often used in MD simulations to reduce the computational cost by representing the solvent as a continuous medium rather than individual molecules. This allows for longer simulation times, which can be crucial for observing significant conformational changes. By simulating the binding of 16α-methylprogesterone to the progesterone receptor, researchers can identify key amino acid residues involved in the interaction and predict the stability of the complex. This information is invaluable for the rational design of new and improved progestins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of progesterone derivatives including 16α-methylprogesterone, a QSAR model could be developed to predict their progestogenic activity based on their physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters.

The process involves compiling a dataset of progesterone analogs with known biological activities, calculating a variety of molecular descriptors for each compound, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. A robust QSAR model can be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent and selective progestins. Such models can also provide insights into the structural features that are most important for biological activity.

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| LogP (Hydrophobicity) | 0.58 | < 0.01 |

| Molecular Weight | -0.12 | 0.05 |

| Dipole Moment | 0.34 | < 0.01 |

| Steric Hindrance at C16 | -0.45 | < 0.01 |

Emerging Research Perspectives

Development of Highly Selective Progestin Analogs

The quest for progestins with enhanced selectivity and specificity is a cornerstone of modern medicinal chemistry. The development of analogs of 16α-methylprogesterone is focused on optimizing its interaction with the progesterone (B1679170) receptor (PR) while minimizing off-target effects, such as binding to other steroid receptors (e.g., glucocorticoid, androgen, and mineralocorticoid receptors).

Detailed research into the structure-activity relationships (SAR) of progesterone derivatives has provided a roadmap for designing more selective compounds. For instance, modifications at various positions of the steroid nucleus can dramatically alter the binding affinity and biological activity. Research on related compounds, such as 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives, has shown that acylation of the 17α-hydroxyl group can significantly enhance progestational activity and receptor binding. nih.gov The length of the acyl chain at the 17α-position has been shown to be a critical determinant of biological activity. nih.gov

The following table summarizes the effects of different 17α-acyl chains on the progestational activity of 16-methylene-17α-hydroxy-19-norprogesterone, a compound structurally related to 16α-methylprogesterone.

Table 1: Progestational Activity of 16-methylene-17α-hydroxy-19-norprogesterone Analogs

| 17α-Acyl Group | Relative Binding Affinity for PR | In Vitro Progestational Activity (T47D cells) | In Vivo Ovulation Inhibition |

|---|---|---|---|

| Acetate (B1210297) | Moderate | Moderate | Active |

| Propionate | High | High | Active |

| Butyrate | Very High | Very High | Very Active |

| Valerate | High | High | Active |

| Hexanoate | Moderate | Moderate | Active |

This data highlights the potential for similar modifications to 16α-methylprogesterone to yield highly potent and selective progestin analogs. The introduction of a methyl group at the 16α-position is already known to enhance progestational activity, and further modifications could fine-tune its pharmacological profile. The goal is to develop compounds that are not only potent agonists of the PR but also possess a favorable pharmacokinetic and pharmacodynamic profile, leading to improved therapeutic outcomes with fewer side effects.

Investigation of Non-Genomic Signaling Pathways Mediated by Steroids

Beyond the classical genomic pathway, where steroids regulate gene expression through nuclear receptors, there is a growing body of evidence for rapid, non-genomic signaling pathways. nih.govfrontiersin.org These pathways are initiated at the cell membrane and involve the activation of various intracellular signaling cascades. nih.govfrontiersin.org For 16α-methylprogesterone, the investigation of its potential to mediate non-genomic effects is a key area of emerging research.

Progesterone and its analogs can interact with membrane-bound progesterone receptors (mPRs), which are distinct from the classical nuclear PR. wikipedia.orgmdpi.com The activation of mPRs can lead to the rapid activation of signaling molecules such as Src, a non-receptor tyrosine kinase, and the downstream mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. nih.gov Additionally, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway can also be activated, leading to a variety of cellular responses, including changes in cell proliferation, migration, and survival. nih.govnih.gov

The potential non-genomic signaling pathways that could be activated by 16α-methylprogesterone are summarized in the table below.

Table 2: Potential Non-Genomic Signaling Pathways of 16α-Methylprogesterone

| Receptor | Key Signaling Molecules | Potential Cellular Effects |

|---|---|---|

| Membrane Progesterone Receptors (mPRs) | G-proteins, Src, Ras, Raf, MEK, ERK1/2 | Rapid changes in cell excitability, proliferation, and apoptosis |

| PI3K, Akt, mTOR | Regulation of cell survival, growth, and metabolism | |

| Progesterone Receptor Membrane Component 1 (PGRMC1) | EGFR, Cytochrome P450 enzymes | Modulation of cell signaling and steroid metabolism |

Understanding the non-genomic actions of 16α-methylprogesterone is crucial, as these rapid signaling events can have profound physiological consequences and may contribute to both the therapeutic effects and the side effects of this compound. Research in this area could lead to the development of novel therapeutic strategies that specifically target these non-genomic pathways.

Application of Artificial Intelligence and Machine Learning in Steroid Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and steroid research is no exception. crimsonpublishers.commckinsey.com For 16α-methylprogesterone, these computational tools offer unprecedented opportunities to accelerate research and gain new insights into its biological activities.

One of the key applications of AI and ML is in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. iapchem.org By training algorithms on large datasets of known compounds, it is possible to develop models that can accurately predict the ADMET profile of novel 16α-methylprogesterone analogs, thereby reducing the need for extensive and costly experimental testing. nih.gov

Furthermore, AI and ML can be used for virtual screening of large compound libraries to identify novel ligands for the progesterone receptor. nih.gov These methods can also be used to design new molecules with improved binding affinity and selectivity. Molecular dynamics simulations, for example, can provide insights into the dynamic interactions between a ligand and its receptor, helping to guide the design of more effective drugs. nih.gov

The application of AI and ML in the study of 16α-methylprogesterone is a rapidly evolving field with the potential to significantly accelerate the pace of discovery.

Table 3: Applications of AI and Machine Learning in 16α-Methylprogesterone Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Drug Discovery | Virtual Screening, Generative Models | Identification of novel PR ligands and design of new analogs |

| Pharmacokinetics | QSAR, Deep Learning | Prediction of ADMET properties, optimizing drug delivery |

| Pharmacodynamics | Molecular Dynamics, Systems Biology | Understanding receptor-ligand interactions and signaling pathways |

| Personalized Medicine | Biomarker Discovery, Patient Stratification | Tailoring treatment strategies based on individual patient data |

Exploration of Novel Metabolic Enzymes and Pathways

The metabolism of steroids is a complex process that is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. aacrjournals.orgmdpi.com Understanding the metabolic fate of 16α-methylprogesterone is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and the formation of active or inactive metabolites.

Based on the metabolism of progesterone and other progestins like medroxyprogesterone (B1676146) acetate, it is likely that 16α-methylprogesterone is metabolized by CYP3A4, one of the major drug-metabolizing enzymes in humans. aacrjournals.orgnih.gov The primary metabolic reactions are expected to be hydroxylations at various positions of the steroid nucleus. The 16α-methyl group may influence the metabolic profile of the compound, potentially leading to the formation of unique metabolites.

The exploration of novel metabolic enzymes and pathways for 16α-methylprogesterone is an active area of research. This includes the identification of specific CYP isoforms involved in its metabolism, as well as the characterization of the resulting metabolites and their biological activities.

Table 4: Potential Metabolic Pathways for 16α-Methylprogesterone

| Enzyme Family | Specific Isoform (Predicted) | Type of Reaction | Potential Metabolites |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Hydroxylation | 6β-hydroxy-16α-methylprogesterone |

| 2β-hydroxy-16α-methylprogesterone | |||

| 1β-hydroxy-16α-methylprogesterone | |||

| CYP2C19 | Hydroxylation | 21-hydroxy-16α-methylprogesterone | |

| Hydroxysteroid Dehydrogenases | HSDs | Reduction/Oxidation | Dihydro and tetrahydro metabolites |

A deeper understanding of the metabolism of 16α-methylprogesterone will be essential for its safe and effective use in a clinical setting.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The ability to visualize the distribution and localization of molecules within biological tissues is of paramount importance for understanding their mechanism of action. Advanced spectroscopic and imaging techniques are providing new tools for the in situ analysis of steroids like 16α-methylprogesterone.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the label-free detection and spatial mapping of a wide range of molecules, including drugs and their metabolites, in tissue sections. nih.govnih.gov This technique can be used to determine the distribution of 16α-methylprogesterone in target tissues and to identify the location of its metabolites. nih.gov

Raman spectroscopy is another non-invasive technique that can provide detailed chemical information about a sample. unibe.chresearchgate.net It can be used to identify and quantify steroids in biological samples and has the potential for in vivo applications. unibe.ch These advanced analytical methods are poised to provide unprecedented insights into the pharmacokinetics and pharmacodynamics of 16α-methylprogesterone at the tissue and cellular level.

Table 5: Advanced Analytical Techniques for 16α-Methylprogesterone Research

| Technique | Principle | Information Obtained | Application in Steroid Research |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Ionization of molecules from a surface followed by mass analysis | Spatial distribution of parent drug and metabolites in tissues | Pharmacokinetic and pharmacodynamic studies |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Chemical structure and quantification of molecules | In situ and in vivo analysis of steroid concentration |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds followed by mass analysis | Highly sensitive and specific quantification of steroids in biological fluids | Pharmacokinetic studies and metabolite identification |

The application of these cutting-edge techniques will undoubtedly deepen our understanding of 16α-methylprogesterone and pave the way for new discoveries in the field of steroid research.

Q & A

[Basic] What are the recommended analytical methods for confirming the structural integrity of 16alpha-methyl-Pregn-4-ene-3,20-dione in synthetic preparations?

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C) for stereochemical analysis, particularly to verify the 16alpha-methyl configuration.

- Mass spectrometry (EI-MS/ESI-MS) to validate molecular weight (e.g., MW 386.58 for related acetonic derivatives ).

- X-ray crystallography for absolute configuration determination, as demonstrated for similar pregnane derivatives with resolved methyl group orientation (1.2 Å resolution) .

- HPLC-UV following USP protocols for purity assessment, ensuring ≤0.1% impurities .

[Advanced] How can researchers address discrepancies in metabolic stability profiles of 16alpha-methyl analogs across in vitro models?

Systematic strategies include:

- Comparative incubation conditions : Human liver microsomes vs. primary hepatocytes, noting species-specific CYP450 expression (e.g., 38% half-life variance between rat and human models ).

- Isotopic labeling : Use of deuterated internal standards to control matrix effects in LC-MS quantification.

- QSAR modeling : Predict metabolic soft spots; prioritize C21 hydroxylation or 16-methyl oxidation pathways .

[Basic] What synthetic routes are documented for introducing the 16alpha-methyl group into the pregnane nucleus?

Key methods:

- Wittig olefination at C-16 followed by hydrogenation (stereoselectivity >90% ).

- Microbial hydroxylation : Streptomyces spp. achieve 72% enantiomeric excess for 16alpha-configuration .

- Grignard addition : To 16-dehydropregnenolone intermediates, with Oppenauer oxidation regenerating the 3-keto group .

[Advanced] What experimental strategies optimize crystallization for X-ray studies given polymorphic tendencies?

- Solvent screening : Test 6-8 systems (e.g., acetone/hexane) under controlled cooling (0.1–0.5°C/min) .

- Seeding : Use isomorphic crystals (e.g., progesterone derivatives) to guide lattice formation.

- DSC monitoring : Identify thermodynamically stable polymorphs via lattice energy comparisons.

[Basic] How is receptor binding affinity quantified compared to progesterone?

- Competitive radiometric assays : [³H]-progesterone displacement in PR-B transfected cells.

- Protocols : 24h incubation at 4°C, nonlinear regression (IC50 determination), and correction for nonspecific binding.

- Typical results : 16alpha-methyl reduces Kd by 2.3-fold due to steric effects in the ligand-binding domain .

[Advanced] What explains glucocorticoid receptor (GR) cross-reactivity in certain analogs?

- Molecular dynamics : 16alpha-methyl distorts GR helix-3 (residues 613–619), enlarging the ligand pocket by 18% .

- Mutagenesis : GR Q570A mutation restores progesterone-like binding, confirming steric clashes with wild-type Gln570 .

[Basic] What in vitro models assess progestogenic activity?

- T47D cell transactivation : PRE-luciferase reporters (EC50 ~9.8 nM ± 1.2).

- 3D spheroid cultures : Mimic endometrial stroma responses better than 2D models .

[Advanced] How to reconcile conflicting aqueous solubility data across pH ranges?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.